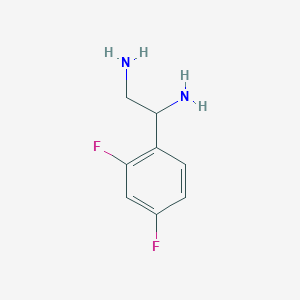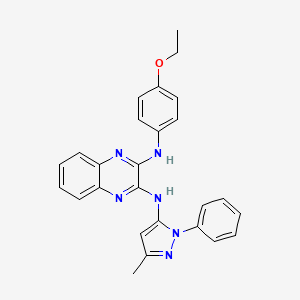
(2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(3-bromobencilo)-N-(1,1-dióxidotetrahidrotiofeno-3-il)-3-fenilprop-2-enamida es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un grupo bromobencilo, un grupo dióxidotetrahidrotiofeno y una porción de fenilprop-2-enamida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2E)-N-(3-bromobencilo)-N-(1,1-dióxidotetrahidrotiofeno-3-il)-3-fenilprop-2-enamida típicamente implica múltiples pasos, incluida la formación de compuestos intermedios. Una ruta sintética común puede implicar:
Formación del intermedio bromobencilo: Este paso implica la bromación de compuestos bencílicos en condiciones controladas utilizando reactivos como bromo o N-bromosuccinimida (NBS).
Síntesis del intermedio dióxidotetrahidrotiofeno: Esto implica la oxidación del tetrahidrotiofeno utilizando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) para formar el dióxidotetrahidrotiofeno.
Reacción de acoplamiento: El paso final implica acoplar el intermedio bromobencilo con el intermedio dióxidotetrahidrotiofeno y la porción de fenilprop-2-enamida en condiciones específicas, como la presencia de una base como la trietilamina y un agente de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC).
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento, la pureza y la rentabilidad. Se pueden utilizar técnicas como la síntesis de flujo continuo y el uso de reactores automatizados para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2E)-N-(3-bromobencilo)-N-(1,1-dióxidotetrahidrotiofeno-3-il)-3-fenilprop-2-enamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo dióxidotetrahidrotiofeno puede oxidarse aún más en condiciones oxidantes fuertes.
Reducción: El compuesto se puede reducir para formar diferentes derivados, dependiendo de los agentes reductores utilizados.
Sustitución: El grupo bromobencilo puede sufrir reacciones de sustitución nucleófila, donde el átomo de bromo es reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃).
Reducción: Los reactivos como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄) se emplean comúnmente.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o alcóxidos en condiciones como reflujo en un solvente apropiado.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de sulfona, mientras que la reducción puede producir varias formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
(2E)-N-(3-bromobencilo)-N-(1,1-dióxidotetrahidrotiofeno-3-il)-3-fenilprop-2-enamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: El compuesto se puede estudiar por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: La investigación puede centrarse en sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y estudios farmacológicos.
Industria: Puede utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (2E)-N-(3-bromobencilo)-N-(1,1-dióxidotetrahidrotiofeno-3-il)-3-fenilprop-2-enamida implica su interacción con dianas moleculares y vías específicas. El grupo bromobencilo puede interactuar con receptores o enzimas biológicos, mientras que el grupo dióxidotetrahidrotiofeno puede modular el estrés oxidativo o las reacciones redox. La porción de fenilprop-2-enamida puede contribuir a la bioactividad general del compuesto al interactuar con proteínas celulares o ácidos nucleicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 3-((1,1-dióxidotetrahidrotiofeno-3-il)carbamoil)biciclo[2.2.1]hept-5-eno-2-carboxílico
- N-(3-bromobencilo)-N-(1,1-dióxidotetrahidrotiofeno-3-il)-3-fenilprop-2-enamida
Singularidad
(2E)-N-(3-bromobencilo)-N-(1,1-dióxidotetrahidrotiofeno-3-il)-3-fenilprop-2-enamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C20H20BrNO3S |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
(E)-N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C20H20BrNO3S/c21-18-8-4-7-17(13-18)14-22(19-11-12-26(24,25)15-19)20(23)10-9-16-5-2-1-3-6-16/h1-10,13,19H,11-12,14-15H2/b10-9+ |
Clave InChI |
GPIHVVIEAMQCHJ-MDZDMXLPSA-N |
SMILES isomérico |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea](/img/structure/B12127998.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12128011.png)
![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128018.png)
![N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128019.png)





![2,5-dichloro-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12128045.png)
![Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate](/img/structure/B12128047.png)


